REACTION_CXSMILES
|
ClC1C=CC(OC)=CC=1C1C=C(C)C2[N:14]=C(N)N=NC=2C=1.Br[C:23]1[CH:24]=[C:25]([CH:34]=[CH:35][CH:36]=1)[O:26][CH2:27][CH2:28][N:29]1[CH2:33][CH2:32][CH2:31][CH2:30]1.C(=O)([O-])[O-].[Cs+].[Cs+].C1(P(C2C=CC=CC=2)C2C3OC4C(=CC=CC=4P(C4C=CC=CC=4)C4C=CC=CC=4)C(C)(C)C=3C=CC=2)C=CC=CC=1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[N:29]1([CH2:28][CH2:27][O:26][C:25]2[CH:24]=[C:23]([NH2:14])[CH:36]=[CH:35][CH:34]=2)[CH2:33][CH2:32][CH2:31][CH2:30]1 |f:2.3.4,6.7.8.9.10|
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Name
|
|
Quantity
|
0.113 g
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Type
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reactant
|
Smiles
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ClC1=C(C=C(C=C1)OC)C1=CC2=C(N=C(N=N2)N)C(=C1)C
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Name
|
|
Quantity
|
0.153 g
|
Type
|
reactant
|
Smiles
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BrC=1C=C(OCCN2CCCC2)C=CC1
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Name
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cesium carbonate
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Quantity
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0.368 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
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Name
|
|
Quantity
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0.044 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=2C(C3=CC=CC(=C3OC12)P(C1=CC=CC=C1)C1=CC=CC=C1)(C)C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.034 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reactants were flushed with argon
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Type
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ADDITION
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Details
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diluted with dioxane (8 mL)
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Type
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TEMPERATURE
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Details
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with reflux condenser
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Type
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TEMPERATURE
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Details
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The reaction was heated
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Type
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TEMPERATURE
|
Details
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to reflux for 18 hours
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Duration
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18 h
|
Type
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FILTRATION
|
Details
|
filtered hot
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Type
|
ADDITION
|
Details
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the solvents were diluted with ethyl acetate
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Type
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WASH
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Details
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washed with brine
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Type
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EXTRACTION
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Details
|
The brine layer was back extracted once with fresh ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate (Na2SO4)
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Type
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FILTRATION
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Details
|
Filtration
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Type
|
CUSTOM
|
Details
|
followed by evaporation and column chromatography (1:5 MeOH/DCM)
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Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC1)CCOC=1C=C(C=CC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.12 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 154.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |